Cas no 59724-83-3 (2-(N-Methyl4-chlorobenzenesulfonamido)acetic Acid)

2-(N-Methyl4-chlorobenzenesulfonamido)acetic Acid 化学的及び物理的性質
名前と識別子
-
- (4-CHLORO-BENZENESULFONYL)-METHYL-AMINO]-ACETIC ACID
- 4-CHLORO-N-(PHENOXY-PHENYL-METHYLENE)BENZENESULFONAMIDE
- AC1LU69S
- AG-E-62105
- CTK4E8796
- N-p-Chlor-benzolsulfonyl-benzimidsaeure-phenylester
- N-p-chlorobenzenesulfonyl-sarcosine
- Oprea1_315296
- 2-(N-Methyl4-chlorobenzenesulfonamido)acetic Acid
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- MDL: MFCD02813984
計算された属性
- せいみつぶんしりょう: 261.99417
じっけんとくせい
- PSA: 77.51
2-(N-Methyl4-chlorobenzenesulfonamido)acetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB379872-5g |
N-[(4-Chlorophenyl)sulfonyl]-N-methylglycine; . |
59724-83-3 | 5g |
€527.50 | 2024-07-24 | ||
TRC | M103698-500mg |
2-(N-Methyl4-chlorobenzenesulfonamido)acetic Acid |
59724-83-3 | 500mg |
$ 320.00 | 2022-06-04 | ||
1PlusChem | 1P00EJAM-5g |
(4-CHLORO-BENZENESULFONYL)-METHYL-AMINO]-ACETIC ACID |
59724-83-3 | 95% | 5g |
$391.00 | 2025-02-27 | |
1PlusChem | 1P00EJAM-1g |
(4-CHLORO-BENZENESULFONYL)-METHYL-AMINO]-ACETIC ACID |
59724-83-3 | 95% | 1g |
$180.00 | 2025-02-27 | |
1PlusChem | 1P00EJAM-500mg |
(4-CHLORO-BENZENESULFONYL)-METHYL-AMINO]-ACETIC ACID |
59724-83-3 | 95% | 500mg |
$149.00 | 2025-02-27 | |
1PlusChem | 1P00EJAM-250mg |
(4-CHLORO-BENZENESULFONYL)-METHYL-AMINO]-ACETIC ACID |
59724-83-3 | 95% | 250mg |
$107.00 | 2025-02-27 | |
1PlusChem | 1P00EJAM-2.5g |
(4-CHLORO-BENZENESULFONYL)-METHYL-AMINO]-ACETIC ACID |
59724-83-3 | 95% | 2.5g |
$260.00 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288816-100mg |
2-(N-Methyl4-chlorobenzenesulfonamido)acetic acid |
59724-83-3 | 97% | 100mg |
¥1572.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288816-5g |
2-(N-Methyl4-chlorobenzenesulfonamido)acetic acid |
59724-83-3 | 97% | 5g |
¥12150.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288816-500mg |
2-(N-Methyl4-chlorobenzenesulfonamido)acetic acid |
59724-83-3 | 97% | 500mg |
¥3585.00 | 2024-05-07 |
2-(N-Methyl4-chlorobenzenesulfonamido)acetic Acid 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
2-(N-Methyl4-chlorobenzenesulfonamido)acetic Acidに関する追加情報
Introduction to 2-(N-Methyl-4-chlorobenzenesulfonamido)acetic Acid (CAS No. 59724-83-3)
2-(N-Methyl-4-chlorobenzenesulfonamido)acetic acid is a specialized organic compound with significant applications in the field of pharmaceuticals and chemical research. Its molecular structure, characterized by a sulfonamide group and a chlorobenzene moiety, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound, identified by its Chemical Abstracts Service (CAS) number 59724-83-3, has garnered attention due to its role in developing novel therapeutic agents and its potential in modulating biological pathways.
The chemical formula of 2-(N-Methyl-4-chlorobenzenesulfonamido)acetic acid is C₈H₉ClNO₃S, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The presence of the sulfonamide functional group (-SO₂NH-) and the chlorobenzene ring imparts unique reactivity and binding properties, making it a valuable building block in medicinal chemistry. This compound's structural features are particularly relevant in the design of molecules targeting specific enzymatic or receptor interactions.
In recent years, 2-(N-Methyl-4-chlorobenzenesulfonamido)acetic acid has been explored for its potential in drug discovery, particularly in the development of sulfonamide-based inhibitors. Sulfonamides are well-known for their broad spectrum of biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a methyl group at the nitrogen atom enhances the solubility and metabolic stability of the compound, which is crucial for its pharmaceutical applicability.
One of the most compelling aspects of 2-(N-Methyl-4-chlorobenzenesulfonamido)acetic acid is its role as a precursor in synthesizing targeted therapeutics. For instance, researchers have utilized this compound to develop inhibitors of enzymes involved in metabolic disorders and cancer pathways. The chlorobenzene ring provides a hydrophobic anchor that can interact with specific residues in protein targets, while the sulfonamide group acts as a hydrogen bond acceptor, enhancing binding affinity.
Recent studies have highlighted the compound's potential in modulating immune responses. The sulfonamide moiety is known to interact with various biological targets, including cytokine receptors and signaling proteins. By designing derivatives of 2-(N-Methyl-4-chlorobenzenesulfonamido)acetic acid, scientists have been able to develop molecules that can modulate inflammatory pathways, making them promising candidates for treating autoimmune diseases and chronic inflammation.
The synthesis of 2-(N-Methyl-4-chlorobenzenesulfonamido)acetic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfonamide group typically involves nucleophilic substitution reactions, while the chlorobenzene ring can be functionalized through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies highlight the compound's versatility as a synthetic intermediate.
In industrial applications, 2-(N-Methyl-4-chlorobenzenesulfonamido)acetic acid is utilized in large-scale production processes for pharmaceutical intermediates. Its stability under various storage conditions makes it suitable for commercial distribution and use in research laboratories worldwide. The compound's compatibility with high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy further enhances its utility in analytical chemistry.
The safety profile of 2-(N-Methyl-4-chlorobenzenesulfonamido)acetic acid is another critical consideration in its application. While it does not exhibit acute toxicity at typical concentrations used in research settings, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and lab coats, should be worn when handling this compound to prevent skin contact or inhalation of dust particles.
Future research directions for 2-(N-Methyl-4-chlorobenzenesulfonamido)acetic acid include exploring its derivatives for enhanced bioactivity and improved pharmacokinetic properties. By modifying its molecular structure through computational modeling and experimental synthesis, scientists aim to develop more effective therapeutic agents with reduced side effects. The integration of machine learning algorithms into drug discovery pipelines has also shown promise in accelerating the identification of novel sulfonamide-based compounds.
In conclusion,2-(N-Methyl-4-chlorobenzenesulfonamido)acetic acid (CAS No. 59724-83-3) is a multifunctional compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate in synthesizing bioactive molecules targeting various diseases. As advancements continue to emerge in synthetic chemistry and drug discovery technologies,2-(N-Methyl-4-chlorobenzenesulfonamido)acetic acid will undoubtedly play a crucial role in shaping the future of medicinal chemistry.
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